Imidazo[1,5-A]pyridine-8-carboxylic acid
Overview
Description
Imidazo[1,5-A]pyridine-8-carboxylic acid is a member of the imidazopyridine family, which consists of an imidazole ring fused with a pyridine moiety. This class of aromatic heterocycles has garnered significant attention due to its unique chemical structure and versatility.
Mechanism of Action
Target of Action
Imidazo[1,5-A]pyridine-8-carboxylic acid is a heterocyclic compound that has been studied for its potential in various applications, including pharmaceutical chemistry .
Mode of Action
It’s known that imidazo[1,2-a]pyridine derivatives can undergo direct functionalization through radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies . These reactions could potentially alter the compound’s interaction with its targets.
Biochemical Pathways
Imidazo[1,2-a]pyridine derivatives have been reported to have a wide range of biological properties, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
It’s known that the presence of certain substituents can improve the metabolic stability of imidazo[1,2-a]pyridine derivatives .
Result of Action
Imidazo[1,2-a]pyridine derivatives have been reported to have potential as covalent anticancer agents , suggesting that they may have cytotoxic effects on cancer cells.
Action Environment
It’s known that the synthesis of imidazo[1,2-a]pyridine derivatives can be influenced by various conditions, such as the presence of sodium acetate .
Biochemical Analysis
Biochemical Properties
Imidazo[1,5-A]pyridine-8-carboxylic acid plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with cyclooxygenase enzymes, specifically cyclooxygenase-1 and cyclooxygenase-2, which are involved in the synthesis of prostaglandins. The binding of this compound to these enzymes results in the inhibition of their activity, thereby reducing the production of pro-inflammatory prostaglandins . Additionally, this compound has been found to interact with various proteins involved in cell signaling pathways, modulating their activity and influencing cellular responses.
Cellular Effects
The effects of this compound on cellular processes are diverse and significant. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a transcription factor that plays a key role in regulating immune responses and inflammation . By inhibiting NF-κB activation, this compound can reduce the expression of pro-inflammatory genes and mitigate inflammatory responses. Furthermore, this compound has been found to affect cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions with biomolecules. This compound exerts its effects primarily through binding interactions with enzymes and proteins, leading to their inhibition or activation. For example, the binding of this compound to cyclooxygenase enzymes results in the inhibition of their catalytic activity, thereby reducing the synthesis of prostaglandins . Additionally, this compound can modulate gene expression by influencing the activity of transcription factors such as NF-κB, leading to changes in the expression of target genes involved in inflammation and immune responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under standard storage conditions, but its activity can be influenced by factors such as temperature and pH. Studies have shown that this compound can undergo degradation over time, leading to a reduction in its efficacy . Long-term exposure to this compound has also been associated with changes in cellular function, including alterations in cell signaling pathways and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit anti-inflammatory and immunomodulatory effects, reducing the severity of inflammatory responses . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the accumulation of the compound in tissues and its interactions with cellular components.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Phase I reactions involve the oxidation of this compound by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates are then conjugated with glutathione or other cofactors in phase II reactions, resulting in the formation of more water-soluble metabolites that can be excreted from the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, involving transporters such as organic anion transporting polypeptides (OATPs) and solute carrier (SLC) transporters . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also influenced by factors such as blood flow and tissue permeability.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments through the presence of targeting signals or post-translational modifications. For example, this compound can be localized to the nucleus, where it can interact with transcription factors and influence gene expression . Additionally, this compound can be directed to the mitochondria, where it can affect mitochondrial function and cellular metabolism.
Preparation Methods
The synthesis of imidazo[1,5-A]pyridine-8-carboxylic acid can be achieved through several synthetic routes. Common methods include:
Cyclocondensation Reactions: This involves the condensation of appropriate starting materials under specific conditions to form the imidazo[1,5-A]pyridine core.
Cycloaddition Reactions: These reactions involve the addition of multiple reactants to form the desired heterocyclic structure.
Oxidative Cyclization: This method uses oxidizing agents to facilitate the cyclization process.
Transannulation Reactions: These reactions involve the rearrangement of atoms within a molecule to form the imidazo[1,5-A]pyridine structure.
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity, utilizing catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
Imidazo[1,5-A]pyridine-8-carboxylic acid undergoes various types of chemical reactions, including:
Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts, which facilitate the formation of major products such as substituted imidazo[1,5-A]pyridine derivatives .
Scientific Research Applications
Imidazo[1,5-A]pyridine-8-carboxylic acid has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Imidazo[1,5-A]pyridine-8-carboxylic acid can be compared with other similar compounds, such as:
- Imidazo[4,5-b]pyridines
- Imidazo[4,5-c]pyridines
- Imidazo[1,2-a]pyridines
These compounds share a similar core structure but differ in the position of the fused rings and functional groups, leading to variations in their chemical properties and applications . This compound is unique due to its specific structural configuration and the resulting versatility in its applications.
Properties
IUPAC Name |
imidazo[1,5-a]pyridine-8-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-8(12)6-2-1-3-10-5-9-4-7(6)10/h1-5H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGKISOIXEAIYMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=NC=C2C(=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90666331 | |
Record name | Imidazo[1,5-a]pyridine-8-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90666331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
697739-13-2 | |
Record name | Imidazo[1,5-a]pyridine-8-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=697739-13-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Imidazo[1,5-a]pyridine-8-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90666331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | imidazo[1,5-a]pyridine-8-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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